Acetamide, N-(2,6-dimethylphenyl)-N-methyl-
Overview
Description
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is an organic compound with the molecular formula C10H13NO. It is also known by other names such as N-(2,6-Dimethylphenyl)-N-methylacetamide. This compound is a derivative of acetanilide and is characterized by the presence of a methyl group attached to the nitrogen atom and two methyl groups attached to the phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- typically involves the reaction of 2,6-dimethylaniline with acetic anhydride in the presence of a catalyst. The reaction proceeds through the formation of an intermediate, which is then methylated using methyl iodide or a similar methylating agent. The reaction conditions generally include:
Temperature: 50-70°C
Catalyst: Acidic catalyst such as sulfuric acid or hydrochloric acid
Solvent: Anhydrous conditions are preferred to avoid hydrolysis
Industrial Production Methods
In industrial settings, the production of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is carried out in large reactors with precise control over temperature and pressure. The use of continuous flow reactors allows for efficient production with high yields. The process involves:
- Mixing 2,6-dimethylaniline with acetic anhydride in a reactor.
- Adding a catalyst to initiate the reaction.
- Methylating the intermediate product using methyl iodide.
- Purifying the final product through distillation or recrystallization.
Chemical Reactions Analysis
Types of Reactions
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound to its amine derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or peracids are commonly used.
Reduction: Catalytic hydrogenation using palladium or platinum catalysts.
Substitution: Halogenating agents like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: N-(2,6-dimethylphenyl)-N-methylacetamide N-oxide
Reduction: N-(2,6-dimethylphenyl)-N-methylamine
Substitution: Halogenated derivatives such as 4-chloro-N-(2,6-dimethylphenyl)-N-methylacetamide
Scientific Research Applications
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use as a pharmaceutical intermediate.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Acetamide, N-(2,6-dimethylphenyl)-N-methyl- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include:
Enzyme Inhibition: The compound can bind to the active site of enzymes, preventing substrate binding and subsequent catalytic activity.
Receptor Modulation: It can interact with cell surface receptors, altering signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
Acetanilide: A parent compound with similar structural features but lacks the methyl groups on the nitrogen and phenyl ring.
Lidocaine: A local anesthetic with a similar acetamide structure but with additional ethyl groups and a diethylamino group.
Uniqueness
Acetamide, N-(2,6-dimethylphenyl)-N-methyl- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methyl groups on the phenyl ring and nitrogen atom enhances its stability and reactivity compared to other acetanilide derivatives.
Properties
IUPAC Name |
N-(2,6-dimethylphenyl)-N-methylacetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-8-6-5-7-9(2)11(8)12(4)10(3)13/h5-7H,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQRDECXMGHKJX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70172187 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18835-47-7 | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018835477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Acetamide, N-(2,6-dimethylphenyl)-N-methyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70172187 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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